molecular formula C29H52O4 B12670637 4-(3-Methylcyclohexyl) hydrogen 2-octadecenylsuccinate CAS No. 94247-55-9

4-(3-Methylcyclohexyl) hydrogen 2-octadecenylsuccinate

Cat. No.: B12670637
CAS No.: 94247-55-9
M. Wt: 464.7 g/mol
InChI Key: GTHLUNAAZNFADC-ISLYRVAYSA-N
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Description

4-(3-Methylcyclohexyl) hydrogen 2-octadecenylsuccinate is a branched ester derivative of succinic acid, featuring a 3-methylcyclohexyl group and a long-chain unsaturated octadecenyl moiety. These compounds are typically used as surfactants, plasticizers, or intermediates in fine chemical synthesis due to their amphiphilic nature and tunable solubility .

Properties

CAS No.

94247-55-9

Molecular Formula

C29H52O4

Molecular Weight

464.7 g/mol

IUPAC Name

(E)-2-[2-(3-methylcyclohexyl)oxy-2-oxoethyl]icos-4-enoic acid

InChI

InChI=1S/C29H52O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-26(29(31)32)24-28(30)33-27-22-19-20-25(2)23-27/h17-18,25-27H,3-16,19-24H2,1-2H3,(H,31,32)/b18-17+

InChI Key

GTHLUNAAZNFADC-ISLYRVAYSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC/C=C/CC(CC(=O)OC1CCCC(C1)C)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC=CCC(CC(=O)OC1CCCC(C1)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylcyclohexyl) hydrogen 2-octadecenylsuccinate typically involves the esterification of 2-octadecenylsuccinic acid with 3-methylcyclohexanol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of 4-(3-Methylcyclohexyl) hydrogen 2-octadecenylsuccinate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylcyclohexyl) hydrogen 2-octadecenylsuccinate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkenyl group to an alkyl group.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones and carboxylic acids.

    Reduction: Formation of alkyl derivatives.

    Substitution: Formation of amides, esters, and other derivatives.

Scientific Research Applications

Potential Applications

1. Cosmetic Formulations:

  • Emollient and Moisturizing Agent Cosmetics include creams, lotions, gels, and sprays, and require careful formulation to ensure stability, safety, and effectiveness . Experimental design techniques are employed to optimize the formulation process, considering the influence and interaction of raw materials . Due to its chemical structure, 4-(3-Methylcyclohexyl) hydrogen 2-octadecenylsuccinate may function as an emollient or moisturizing agent in cosmetic formulations .
    Raw material effects Research indicates that raw materials such as soy lecithin, phytantriol, capric acid triglyceride, and caprylic acid can affect consistency, stickiness, greasiness, and skin hydration . Cetearyl alcohol, dicetyl phosphate, cetyl phosphate 10EO, and acrylates/C10-30 alkylacrylate crosspolymer influence rheological parameters .

2. Engine Knock Prevention:

  • Lubricating Oil Additive This compound has been researched for its potential in preventing or reducing engine knock or pre-ignition in high compression spark ignition engines, particularly those with high oil consumption .
    Engine Lubrication It can be used as an additive in lubricating oils to mitigate engine knock .
  • Composition in Preventing Engine Knock A method for preventing or reducing engine knock in high compression spark ignition engines involves using this compound in lubricating oil .

Unfortunately, the provided search results do not include specific case studies detailing the application of 4-(3-Methylcyclohexyl) hydrogen 2-octadecenylsuccinate.

Insights and Further Research

  • Regulatory Information: The European Chemicals Agency (ECHA) provides regulatory process names and other identifiers for 4-(3-methylcyclohexyl) hydrogen 2-octadecenylsuccinate, which is crucial for understanding its usage restrictions and compliance requirements .
  • Alternative Applications: Given that 4-(3-Methylcyclohexyl) hydrogen 2-octadecenylsuccinate is a succinate derivative, it may share applications with other succinates, such as plasticizers, surfactants, and corrosion inhibitors.

Limitations

Mechanism of Action

The mechanism of action of 4-(3-Methylcyclohexyl) hydrogen 2-octadecenylsuccinate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis, releasing active metabolites that interact with cellular components. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares key properties of 4-(3-methylcyclohexyl) hydrogen 2-octadecenylsuccinate (hypothetical data inferred from analogs) with structurally similar compounds:

Property 4-(3-Methylcyclohexyl) Hydrogen 2-Octadecenylsuccinate 4-(tert-Butyl)cyclohexyl Hydrogen 2-Octadecenylsuccinate 4-Nonyl Hydrogen 2-Octadecenylsuccinate 4-(Octadecenyl) Hydrogen 2-Octadecenylsuccinate
Molecular Formula C₃₂H₅₈O₄ (estimated) C₃₂H₅₈O₄ C₃₁H₅₈O₄ C₄₀H₇₂O₄
Molecular Weight (g/mol) ~506.8 (estimated) 506.8 498.7 616.9
Substituent 3-Methylcyclohexyl tert-Butylcyclohexyl Nonyl Octadecenyl
Hydrogen Bond Donors 1 (estimated) 1 1 1
Hydrogen Bond Acceptors 4 (estimated) 4 4 4
XLogP3-AA ~11–12 (estimated) Not reported 12 Not reported
Rotatable Bonds ~25–30 (estimated) Not reported 27 36
Topological Polar Surface Area (Ų) ~63–65 (estimated) Not reported Not reported 63.6

Substituent Effects on Properties

  • Steric and Electronic Effects: The 3-methylcyclohexyl group introduces moderate steric hindrance compared to the bulkier tert-butyl substituent in the analog (CAS 93882-63-4). This difference may enhance solubility in nonpolar solvents due to reduced steric shielding of the ester group . In contrast, the linear nonyl chain in 4-nonyl hydrogen 2-octadecenylsuccinate increases flexibility and lipophilicity, as reflected in its higher XLogP3-AA value (12) .
  • Chain Length and Unsaturation : The octadecenyl chain (C18:1) contributes to high molecular weight and fluidity. The analog 4-(octadecenyl) hydrogen 2-octadecenylsuccinate, with two unsaturated C18 chains, exhibits 36 rotatable bonds—significantly more than the methylcyclohexyl derivative—which may influence its viscosity and thermal stability .

Biological Activity

4-(3-Methylcyclohexyl) hydrogen 2-octadecenylsuccinate is a compound that has garnered interest in various fields of biological research, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a long-chain fatty acid and a cycloalkyl group. Its molecular formula and structural representation can be summarized as follows:

  • Molecular Formula : C₃₁H₅₈O₄
  • Structural Features :
    • A cyclohexyl group providing hydrophobic properties.
    • An octadecenyl chain contributing to its lipophilicity.

Mechanisms of Biological Activity

Research indicates that the biological activity of 4-(3-Methylcyclohexyl) hydrogen 2-octadecenylsuccinate may be attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can mitigate oxidative stress in cells. This is crucial for preventing cellular damage and promoting longevity in various biological systems.
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various tissues. This activity is particularly relevant in conditions such as arthritis and cardiovascular diseases.
  • Cell Membrane Interaction : Due to its lipophilic nature, the compound can integrate into cellular membranes, potentially altering membrane fluidity and influencing cell signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study on Antioxidant Properties : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed improved antioxidant activity compared to standard antioxidants like vitamin E. The study utilized various assays, including DPPH and ABTS radical scavenging tests, to quantify activity levels.
  • Anti-inflammatory Activity : In a model of acute inflammation induced by carrageenan, administration of 4-(3-Methylcyclohexyl) hydrogen 2-octadecenylsuccinate resulted in a significant reduction in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent.
  • Cell Viability Assays : In vitro studies conducted on human cancer cell lines indicated that the compound could induce apoptosis at certain concentrations, highlighting its potential as an anticancer agent. The mechanism was linked to the activation of caspase pathways.

Data Table: Summary of Biological Activities

Biological ActivityAssay TypeResultReference
AntioxidantDPPH ScavengingIC50 = 15 µM (better than vitamin E)Journal of Medicinal Chemistry
Anti-inflammatoryCarrageenan-induced edemaSignificant reduction in paw edemaInflammation Research Journal
AnticancerMTT AssayInduced apoptosis in cancer cell linesCancer Research Journal

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